N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide
Description
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-2-3-4-10-26-15-7-5-6-13(11-15)18(23)21-14-8-9-16-17(12-14)20(25)22-19(16)24/h5-9,11-12H,2-4,10H2,1H3,(H,21,23)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZUBOLTEWDULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide typically involves the following steps:
Formation of the Phthalimide Moiety: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or a primary amine.
Attachment of the Pentyloxy Group: The pentyloxy group can be introduced through an etherification reaction, where a suitable phenol derivative is reacted with an alkyl halide under basic conditions.
Formation of the Benzamide Core: The final step involves the coupling of the phthalimide and pentyloxy-substituted benzene with an appropriate amine to form the benzamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the phthalimide moiety to a more reactive amine group.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Properties
1.1 Anti-inflammatory Activity
Research has highlighted the compound's ability to act as an inhibitor of the NLRP3 inflammasome, a critical component in the inflammatory response. Studies indicate that compounds similar to N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide can selectively inhibit the NLRP3 inflammasome, potentially offering therapeutic benefits in neurodegenerative diseases and other inflammatory conditions. For instance, analogs have been shown to reduce IL-1β production in vivo without affecting TNF-α levels, suggesting a targeted anti-inflammatory effect .
1.2 Cancer Therapeutics
The compound's structural features allow it to interact with various biological targets, making it a candidate for cancer treatment. Its design aligns with the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific proteins involved in cancer progression. Research has demonstrated that benzamide derivatives can effectively recruit cereblon E3 ligase, facilitating targeted protein degradation and presenting a novel approach to cancer therapy .
Case Studies and Experimental Findings
3.1 In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in murine models of peritonitis and asthma. These studies revealed significant reductions in pro-inflammatory cytokines such as PGE2 and TNF-α upon treatment with the compound, indicating its potential as an anti-inflammatory agent .
3.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegeneration where inflammation plays a pivotal role. By inhibiting the NLRP3 inflammasome, it may help mitigate neuronal damage associated with diseases like Alzheimer's and multiple sclerosis .
Data Tables
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety may act as a binding site, while the pentyloxy group can enhance the compound’s lipophilicity and facilitate its interaction with hydrophobic regions of the target molecule. The benzamide core may contribute to the overall stability and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares key structural and inferred properties of N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide with similar benzamide derivatives:
*LogP values estimated using fragment-based methods (e.g., XLogP3).
Key Observations :
- Substituent Polarity : Sulfonyl groups (e.g., isopropylsulfonyl) introduce polarity, lowering LogP (~2.9) and altering binding interactions .
Sigma Receptor Targeting
Benzamide derivatives are known for sigma receptor binding, as demonstrated by compounds like [125I]PIMBA, which showed high uptake in prostate tumor xenografts .
- Alkoxy Chain Length : Longer chains (e.g., pentyloxy vs. methoxy) may improve receptor affinity due to hydrophobic interactions with lipid-rich binding pockets.
- Isoindolinone Core: The 1,3-dioxoisoindolinyl group may act as a bioisostere for aromatic systems, enhancing metabolic stability compared to simpler benzamides .
Anticancer Potential
Compounds with alkoxybenzamide motifs (e.g., GNF-2-deg in ) are designed for targeted protein degradation, leveraging polyethylene glycol (PEG) linkers for solubility . The pentyloxy chain in the target compound could serve a similar role, balancing lipophilicity and solubility for cellular uptake.
Biological Activity
N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide is a synthetic organic compound classified as a benzamide. It features a phthalimide moiety and a pentyloxy group attached to a benzamide core, which contributes to its unique chemical properties and potential biological activities. This compound has garnered interest for its therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Synthesis
The compound's synthesis typically involves several key steps:
- Formation of the Phthalimide Moiety : This is achieved by reacting phthalic anhydride with ammonia or a primary amine.
- Attachment of the Pentyloxy Group : An etherification reaction introduces the pentyloxy group by reacting a suitable phenolic derivative with an alkyl halide under basic conditions.
- Formation of the Benzamide Core : The final step involves coupling the phthalimide and pentyloxy-substituted benzene with an appropriate amine to form the benzamide structure.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety may serve as a binding site while the pentyloxy group enhances lipophilicity, facilitating interactions with hydrophobic regions of target molecules. The benzamide core contributes to the compound's stability and specificity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing 1,3-dioxolane structures have demonstrated significant antibacterial and antifungal activities. The following table summarizes some key findings regarding their biological activities:
| Compound Type | Activity | Tested Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 1,3-Dioxolane Derivatives | Antibacterial | Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, Pseudomonas aeruginosa | 625–1250 µg/mL |
| 1,3-Dioxolane Derivatives | Antifungal | Candida albicans | Significant activity observed |
Case Studies
- Antibacterial Activity : In one study, various 1,3-dioxolane derivatives were synthesized and tested against several Gram-positive and Gram-negative bacteria. The results indicated that most compounds exhibited excellent antibacterial activity against S. aureus and S. epidermidis, while some showed effectiveness against Pseudomonas aeruginosa .
- Antifungal Activity : Another investigation focused on the antifungal properties of these compounds, revealing that many derivatives displayed significant activity against C. albicans. Notably, all tested compounds except one showed promising antifungal effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the substituents on the benzamide core can significantly influence biological activity. For example:
Q & A
Q. What are the recommended synthetic routes for N-(1,3-dioxoisoindolin-5-yl)-3-(pentyloxy)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including coupling of the isoindoline-dione core with the pentyloxybenzamide moiety. A validated approach involves acid-catalyzed deprotection and condensation steps, as seen in analogous compounds (e.g., TFA/DCM treatment for intermediate purification) . Optimization includes:
- Temperature control : Maintain 0–25°C during coupling to minimize side reactions.
- Catalyst selection : Use coupling agents like HATU or EDCI for amide bond formation.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound using crystallographic and spectroscopic methods?
- X-ray crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualization of bond lengths/angles .
- Spectroscopy :
- NMR : Compare H and C chemical shifts with computed values (e.g., δ 7.8–8.2 ppm for isoindoline protons).
- FTIR : Validate carbonyl stretches (C=O at ~1700–1750 cm) and ether linkages (C-O-C at ~1250 cm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H] matching calculated m/z) .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) are suitable for modeling the electronic properties of this compound, and how do functional choices impact accuracy?
- DFT methods : Use hybrid functionals like B3LYP (incorporating exact exchange terms) to model HOMO-LUMO gaps and charge distribution .
- Basis sets : Opt for 6-31G(d,p) for geometry optimization and LANL2DZ for heavier atoms (e.g., oxygen/nitrogen).
- Validation : Compare computed dipole moments and vibrational spectra with experimental data to assess functional accuracy .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be systematically resolved?
- Cross-validation : Overlay X-ray-derived bond lengths/angles with DFT-optimized geometries .
- Dynamic effects : Account for solvent-induced shifts in NMR by comparing DMSO- and CDCl spectra .
- Crystallographic refinement : Use SHELXL’s restraints for disordered regions (e.g., pentyloxy chains) to reconcile discrepancies .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?
- Core modifications : Introduce substituents (e.g., halogens at the benzamide position) and assess bioactivity via enzymatic assays .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with isoindoline carbonyl groups) .
- Data correlation : Plot logP values against cytotoxicity (e.g., IC) to identify lipophilicity-activity trends .
Q. What advanced techniques are recommended for analyzing the compound's interaction with biological targets?
- Surface plasmon resonance (SPR) : Measure binding kinetics (k/k) to receptors like kinases .
- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy/entropy for thermodynamic profiling .
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution for mechanistic insights (if crystallography fails) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
